4-oxo-4-[7-oxo-6,9-bis(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]butanoic acid
Description
4-oxo-4-[7-oxo-6,9-bis(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]butanoic acid is a synthetic benzodiazepine derivative characterized by a fused heterocyclic core structure. Its molecular architecture includes a benzo[b][1,4]benzodiazepine scaffold substituted with two p-tolyl groups (methyl-substituted phenyl rings) at positions 6 and 9, a ketone group at position 7, and a 4-oxobutanoic acid side chain at position 3.
Properties
Molecular Formula |
C31H30N2O4 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
4-[6,9-bis(4-methylphenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C31H30N2O4/c1-19-7-11-21(12-8-19)23-17-25-30(27(34)18-23)31(22-13-9-20(2)10-14-22)33(28(35)15-16-29(36)37)26-6-4-3-5-24(26)32-25/h3-14,23,31-32H,15-18H2,1-2H3,(H,36,37) |
InChI Key |
PXELCBLMZRZSRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)CCC(=O)O)C5=CC=C(C=C5)C)C(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,11-bis(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the diazepine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the diazepine ring.
Introduction of the aromatic rings: The aromatic rings are introduced through Friedel-Crafts acylation or alkylation reactions.
Oxidation and reduction steps: These steps are necessary to introduce the oxo groups and to achieve the desired oxidation state of the molecule.
Final coupling: The final step involves coupling the diazepine core with the butanoic acid moiety under conditions such as esterification or amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[3,11-bis(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify the existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Coupling reactions: The compound can participate in coupling reactions to form larger molecules or to introduce additional functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Halogens, nitrating agents, or sulfonating agents.
Coupling reagents: Palladium catalysts, copper catalysts, or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while substitution reactions can introduce various functional groups such as halides, nitro groups, or sulfonic acids.
Scientific Research Applications
4-[3,11-bis(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid: has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s aromatic rings and diazepine core may impart interesting electronic or photophysical properties, making it useful in the development of new materials.
Mechanism of Action
The mechanism of action of 4-[3,11-bis(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
The compound’s pharmacological and chemical properties can be contextualized by comparing it to other benzodiazepine derivatives and structurally related molecules.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies:
The target compound’s bulky p-tolyl groups and acidic side chain may limit blood-brain barrier penetration, reducing CNS activity compared to classical benzodiazepines.
Synthetic Challenges: The synthesis of benzodiazepine derivatives with multiple aromatic substituents (e.g., p-tolyl groups) often results in low yields due to steric hindrance and competing reactions. For example, a related thiazolidinone derivative (9c) was synthesized in only 5% yield .
Biological Activity: PBDT derivatives demonstrate cytotoxicity and anticonvulsant effects, highlighting the role of annulated rings in enhancing bioactivity . The target compound’s 4-oxobutanoic acid moiety may confer unique pharmacokinetic properties, such as increased solubility or protein binding. 4-O-Methylhonokiol’s memory-enhancing effects via AChE inhibition suggest that substituents like methoxy groups can diversify therapeutic applications beyond sedation .
Structural Analogues: The dibenzoazocine derivative () shares the 4-oxobutanoic acid side chain but lacks the benzodiazepine core, underscoring the importance of the diazepine ring in receptor recognition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
